

FAPi-mFS: A Technical Guide to its Molecular and Cellular Effects

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Compound of Interest

Compound Name: *Fapi-mfs*

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Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial tumors.[1][2] Its expression in healthy adult tissues is minimal, making it an exceptionally attractive target for both cancer diagnosis and therapy.[1][2] FAP plays a significant role in tumor progression by remodeling the extracellular matrix (ECM), promoting angiogenesis, and contributing to an immunosuppressive tumor microenvironment.[3][4]

FAP inhibitors (FAPi) are a class of molecules designed to target FAP. When labeled with radionuclides, they become powerful tools for theranostics—combining diagnostic imaging (e.g., with Gallium-68) and targeted radionuclide therapy (e.g., with Lutetium-177 or Actinium-225).[5][6] However, the efficacy of early FAPI-based radiopharmaceuticals was often limited by their rapid clearance from tumors, which reduces the radiation dose delivered to the target site.[5]

FAPi-mFS represents a next-generation, irreversible FAP inhibitor engineered to overcome this limitation. It was developed by incorporating a sulfur (VI) fluoride exchange (SuFEx) chemistry-based linker, which enables the formation of a stable, covalent bond with the FAP enzyme.[7][8] This irreversible binding dramatically enhances the uptake and retention of the radiopharmaceutical in tumors, thereby potentiating its therapeutic effect.[7][9] This guide

provides an in-depth overview of the molecular and cellular mechanisms of **FAPi-mFS**, supported by quantitative data and detailed experimental methodologies.

Core Molecular Mechanism of Action

The defining feature of **FAPi-mFS** is its ability to form an irreversible, covalent bond with its target, the FAP enzyme. This mechanism distinguishes it from earlier, reversible FAP inhibitors like FAPI-04.

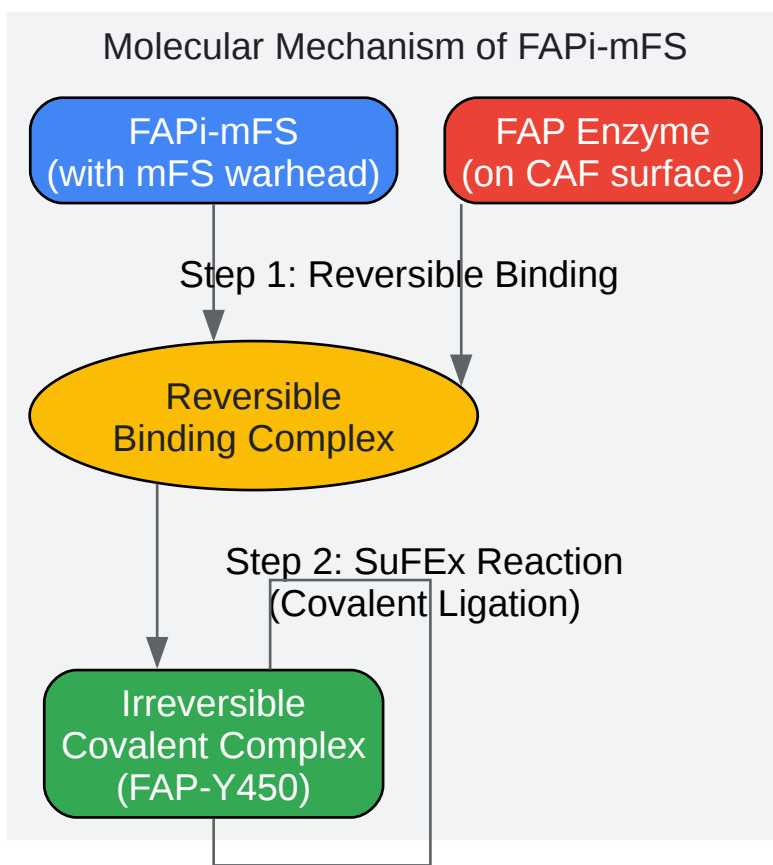
Covalent Ligation via SuFEx Chemistry

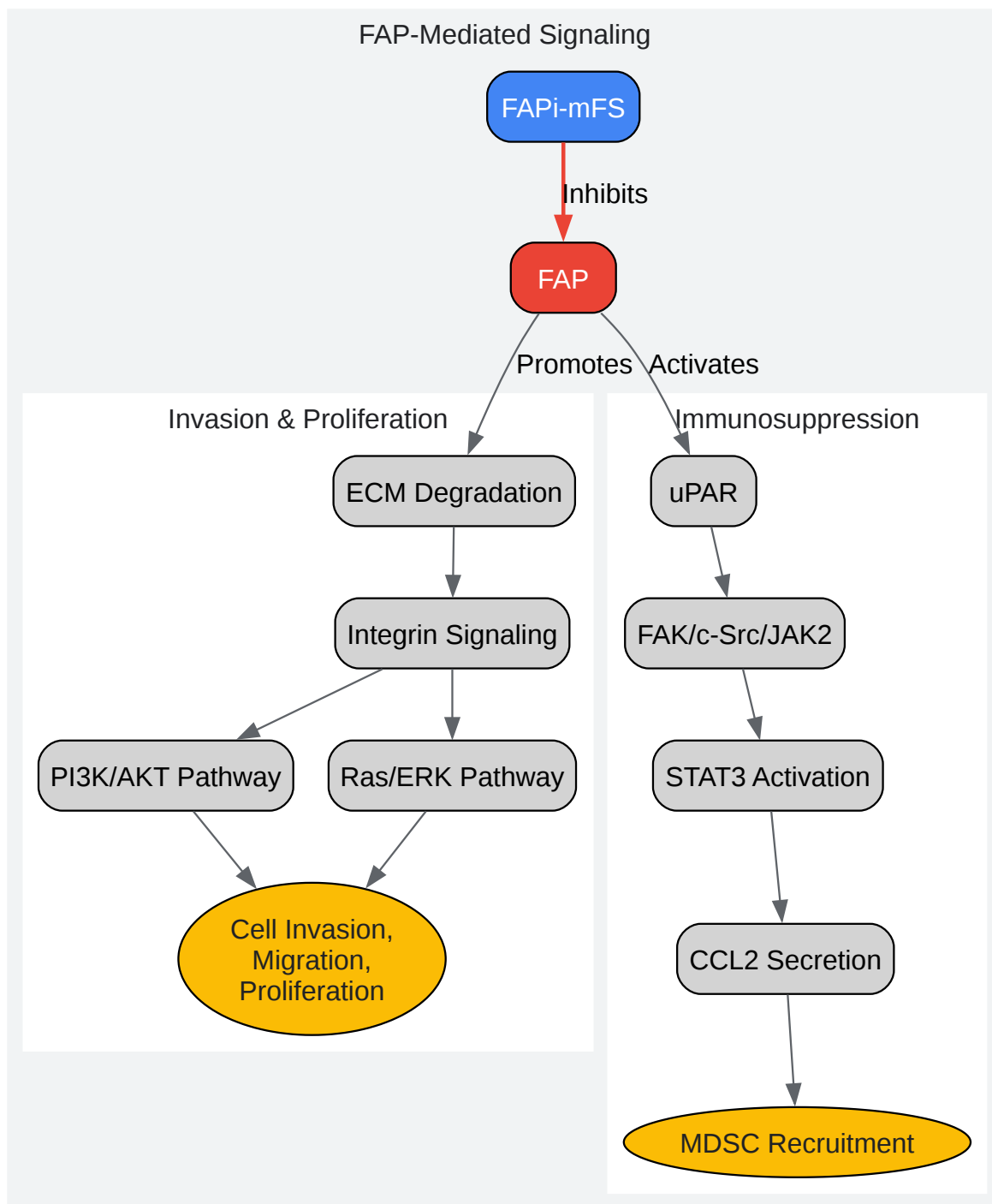
FAPi-mFS is engineered with a maleimide-substituted aryl fluorosulfate (mFS) "warhead".^[10]

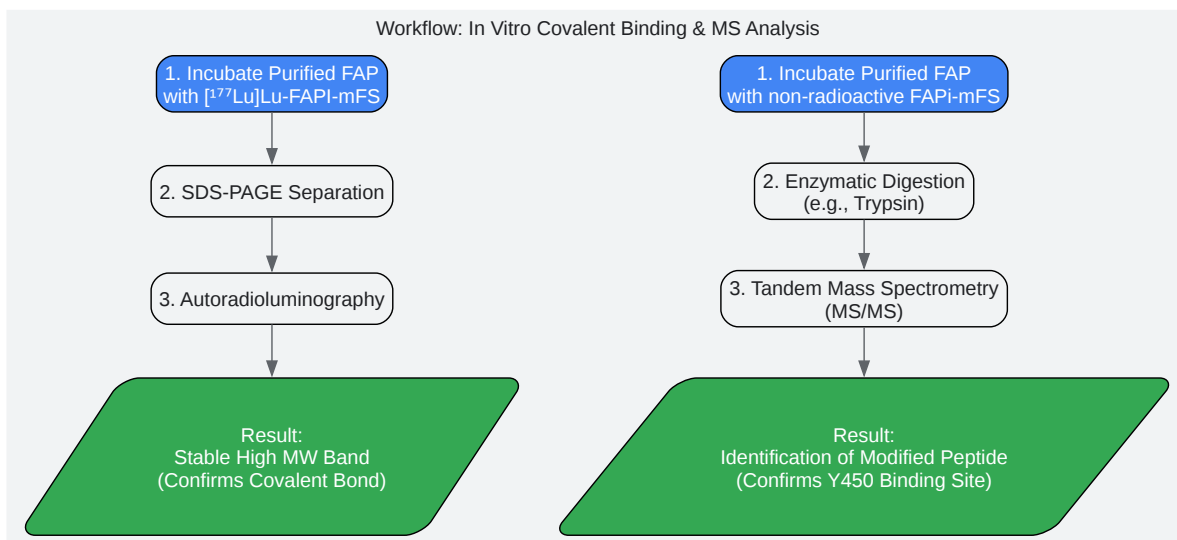
The mechanism proceeds through a two-step "binding-to-ligation" process:

- **Initial Non-covalent Binding:** The **FAPi-mFS** molecule first binds reversibly to the active site of the FAP protein, guided by the high affinity of the core FAPI structure.
- **Irreversible Covalent Ligation:** Once positioned correctly within the binding pocket, the fluorosulfate group undergoes a sulfur (VI) fluoride exchange (SuFEx) "click" reaction.^[7] This reaction is highly specific and results in the formation of a stable sulfonyl-oxygen bond between **FAPi-mFS** and a tyrosine residue on the FAP protein.^[7]

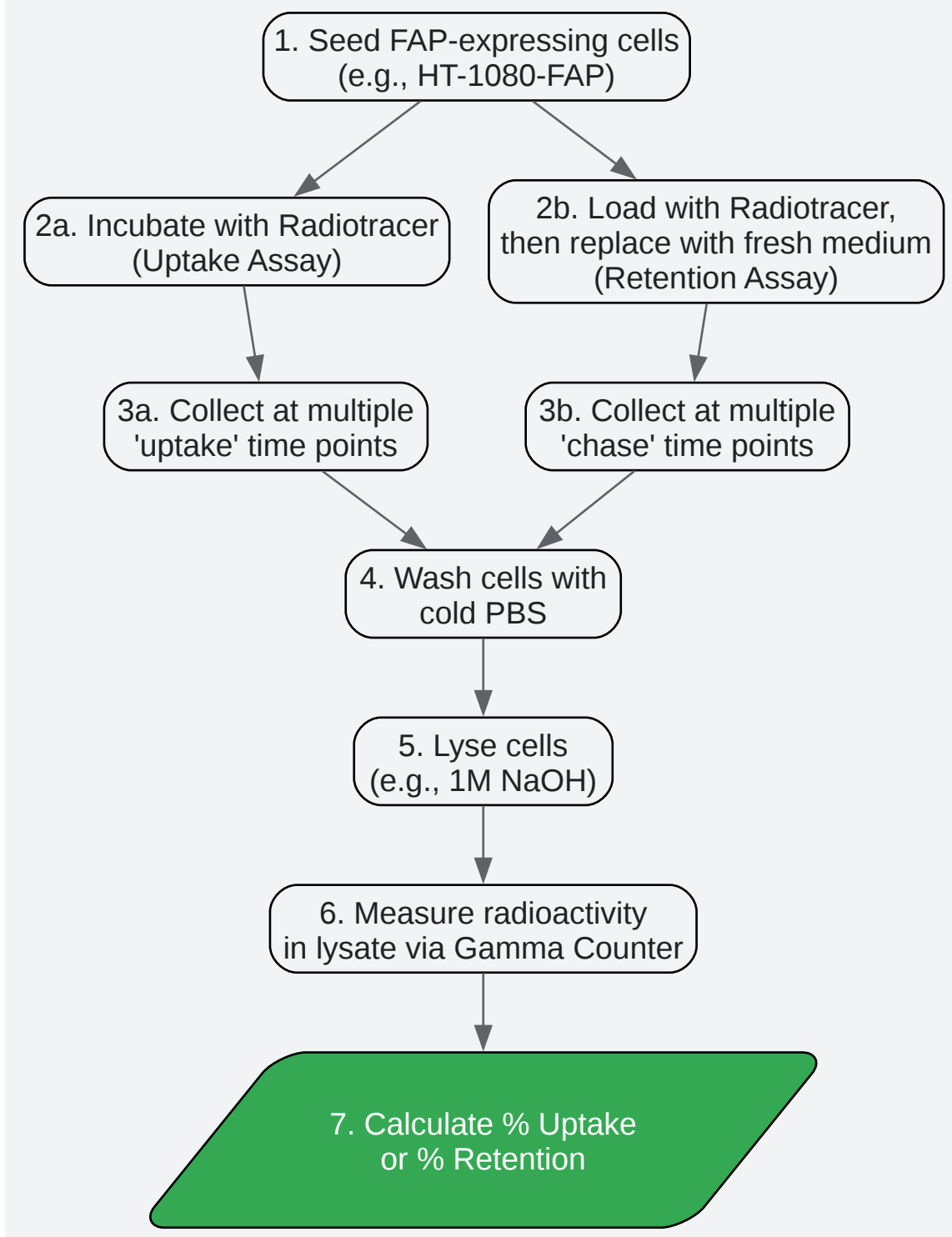
Tandem mass spectrometry has conclusively identified Tyrosine 450 (Y450) as the primary amino acid residue on the FAP protein that **FAPi-mFS** covalently binds to.^{[5][11]} This irreversible bond ensures that once **FAPi-mFS** is captured by FAP in the tumor, it is not released, leading to prolonged retention.^[7]







Workflow: Cellular Uptake & Retention Assay

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